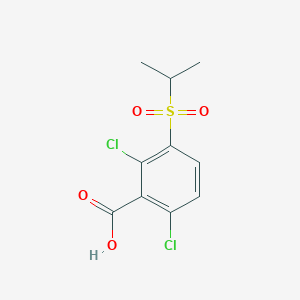

2,6-Dichloro-3-(propane-2-sulfonyl)benzoic acid

Description

Historical Context and Development

The historical development of this compound emerges from the broader evolution of aromatic sulfonyl chemistry that gained prominence in the mid-twentieth century. The synthesis of substituted benzoic acid derivatives has roots extending back to the fundamental work on aromatic sulfonation reactions, which have been described as "one of the most important reactions in industrial organic chemistry". The preparation of dichlorobenzoic acid derivatives specifically can be traced to systematic investigations into halogenated aromatic compounds, with early patents describing processes for the preparation of 2,6-dichlorobenzoic acid and its derivatives through chlorination reactions under controlled conditions. These foundational studies established the synthetic pathways that would later enable the development of more complex sulfonyl-substituted variants.

The emergence of this compound as a distinct research target reflects the growing understanding of structure-activity relationships in organosulfur chemistry during the late twentieth and early twenty-first centuries. Research efforts focused on developing compounds that could serve as versatile building blocks for more complex molecular architectures, particularly in the context of pharmaceutical intermediates and specialty chemicals. The compound's development was facilitated by advances in synthetic methodology that allowed for precise control over substitution patterns on aromatic rings, enabling chemists to introduce multiple functional groups in predetermined positions.

The systematic investigation of sulfonylbenzoic acid derivatives gained momentum as researchers recognized their potential as scaffolds for bioactive molecules. Studies have demonstrated that compounds bearing both chlorine substituents and sulfonyl groups exhibit enhanced reactivity profiles compared to their simpler analogs, making them attractive targets for synthetic chemistry applications. The specific isopropylsulfonyl substitution pattern in this compound represents a refinement of earlier sulfonylation strategies, reflecting ongoing efforts to optimize molecular properties through strategic functional group placement.

Position within Sulfonylbenzoic Acid Chemistry

This compound occupies a distinctive position within the broader family of sulfonylbenzoic acid derivatives, distinguished by its unique substitution pattern and electronic properties. The compound belongs to a class of molecules characterized by the presence of both electron-withdrawing chlorine atoms and the electron-withdrawing sulfonyl group, creating a highly electronically deactivated aromatic system. This electronic configuration places it among the more reactive members of the sulfonylbenzoic acid family, making it particularly suitable for nucleophilic substitution reactions and other transformations that benefit from enhanced electrophilicity.

Comparative analysis with related compounds reveals the strategic importance of the dichlorosubstitution pattern. Unlike simpler monochloro derivatives or unsubstituted sulfonylbenzoic acids, the 2,6-dichloro arrangement provides enhanced stability while maintaining synthetic accessibility. The positioning of chlorine atoms at the 2 and 6 positions relative to the carboxylic acid functionality creates a sterically hindered environment that can influence reaction selectivity and product distribution in synthetic applications.

The isopropylsulfonyl group distinguishes this compound from other sulfonyl variants, such as methanesulfonyl or ethanesulfonyl derivatives. Research has shown that the branched alkyl chain in the isopropyl group can provide unique steric and electronic effects compared to linear alkyl chains. This structural feature influences both the compound's physical properties and its behavior in chemical reactions, contributing to its specific utility in synthetic applications.

Within the context of medicinal chemistry research, sulfonylbenzoic acid derivatives have demonstrated significant potential as pharmacophore elements. Studies investigating sulfamoyl benzoic acid analogues have revealed that modifications to the sulfonyl substituent can dramatically affect biological activity and selectivity profiles. The specific substitution pattern in this compound positions it as a potential intermediate for the development of more complex bioactive molecules.

Significance in Organosulfur Chemistry Research

The significance of this compound in organosulfur chemistry research extends beyond its immediate synthetic utility to encompass broader questions about structure-reactivity relationships and molecular design principles. Organosulfur compounds have gained increasing attention due to their unique electronic properties and their ability to participate in diverse chemical transformations. The sulfonyl functional group, in particular, serves as both an electron-withdrawing substituent and a potential site for further chemical modification, making compounds like this compound valuable research tools.

Research investigations have demonstrated that the combination of chlorine substituents with sulfonyl groups creates synergistic effects that enhance both reactivity and selectivity in chemical reactions. The electron-withdrawing nature of both functional groups contributes to the formation of highly electrophilic aromatic systems that can undergo facile nucleophilic attack. This property has been exploited in the synthesis of complex heterocyclic systems and other valuable synthetic targets.

The compound's role in contemporary research extends to investigations of novel synthetic methodologies and reaction mechanisms. Studies have explored the use of dichlorobenzoic acid derivatives as starting materials for the construction of indole derivatives and other nitrogen-containing heterocycles. These investigations have revealed that the specific substitution pattern in this compound can influence reaction pathways and product selectivity, contributing to our understanding of aromatic substitution chemistry.

Furthermore, the compound has found applications in structure-activity relationship studies aimed at understanding the effects of specific substitution patterns on molecular properties. Research has shown that the combination of chlorine atoms and sulfonyl groups can significantly affect parameters such as lipophilicity, hydrogen bonding capacity, and conformational preferences. These studies have provided valuable insights into molecular design principles that guide the development of new compounds with desired properties.

Nomenclature and Structural Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for naming complex aromatic compounds with multiple substituents. The official IUPAC name, 2,6-dichloro-3-(isopropylsulfonyl)benzoic acid, precisely describes the molecular structure by identifying the positions and nature of all substituents relative to the benzoic acid core. This nomenclature system ensures unambiguous identification of the compound across different research contexts and chemical databases.

The compound is registered under Chemical Abstracts Service number 1094393-84-6, providing a unique identifier that facilitates literature searches and chemical inventory management. The InChI (International Chemical Identifier) code 1S/C10H10Cl2O4S/c1-5(2)17(15,16)7-4-3-6(11)8(9(7)12)10(13)14/h3-5H,1-2H3,(H,13,14) provides a machine-readable representation of the molecular structure that enables computer-based chemical information processing.

From a structural classification perspective, this compound belongs to several important chemical categories. As a benzoic acid derivative, it is classified among the aromatic carboxylic acids, a fundamental class of organic compounds with widespread synthetic and industrial applications. The presence of chlorine substituents places it within the halogenated aromatic compounds category, while the sulfonyl group identifies it as an organosulfur compound.

The molecular architecture can be systematically analyzed through several structural descriptors. The compound exhibits a molecular weight of 297.16 grams per mole and maintains a powder form under standard conditions. Computational chemistry data indicates specific topological polar surface area and lipophilicity values that influence its behavior in chemical and biological systems. The rotatable bond count and hydrogen bonding capacity provide additional insights into conformational flexibility and intermolecular interaction potential.

The structural classification also encompasses stereochemical considerations, although this compound does not contain chiral centers. The planar aromatic ring system provides a rigid framework that constrains molecular geometry, while the isopropyl group introduces conformational flexibility through rotation around the sulfur-carbon bond. This combination of rigid and flexible structural elements contributes to the compound's unique chemical and physical properties.

The systematic analysis of structural features reveals the compound's position within the broader landscape of functionalized aromatic molecules. The specific arrangement of electron-withdrawing groups creates a highly polarized aromatic system that exhibits distinct reactivity patterns compared to simpler aromatic compounds. This structural classification provides the foundation for understanding the compound's behavior in various chemical contexts and guides its application in synthetic chemistry research.

Properties

IUPAC Name |

2,6-dichloro-3-propan-2-ylsulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O4S/c1-5(2)17(15,16)7-4-3-6(11)8(9(7)12)10(13)14/h3-5H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXJSGBBYVJLJRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=C(C(=C(C=C1)Cl)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 2,6-Dichlorobenzoic Acid Core

A key precursor is 2,6-dichlorobenzoic acid, which can be prepared by chlorination and hydrolysis of 2,6-dichlorobenzal chloride.

Chlorination of 2,6-Dichlorobenzal Chloride : The process involves chlorinating 2,6-dichlorobenzal chloride with chlorine gas in the presence of a catalytic amount of Lewis acid and water. This reaction is conducted at elevated temperatures (around 180–190 °C) with pyridine or pyridine homologues as additives to improve selectivity and yield.

Reaction Setup : The reaction vessel is equipped with a reflux condenser, gas inlet, stirrer, and temperature control. Chlorine gas is introduced gradually over several hours, and water formed during the reaction is continuously separated to drive the reaction forward.

Outcome : The chlorination yields 2,6-dichlorobenzoic acid and/or its anhydride, which can be isolated by filtration and washing.

| Parameter | Condition/Value |

|---|---|

| Starting material | 2,6-Dichlorobenzal chloride |

| Chlorine gas flow rate | 0.25–0.4 mol per mol substrate per hour |

| Temperature | 180–190 °C |

| Catalyst | Lewis acid (e.g., pyridine, 0.5 wt%) |

| Reaction time | 16 hours (8 h at higher flow, 8 h at lower flow) |

| Product isolation | Filtration and washing |

Source: Patent DE1277840B (1995)

Introduction of Propane-2-Sulfonyl Group

The sulfonyl group at the 3-position is introduced via sulfonylation of the aromatic ring using sulfonyl chlorides or chlorosulfonic acid derivatives.

Sulfonylation Reaction : The 2,6-dichlorobenzoic acid or its derivative is reacted with propane-2-sulfonyl chloride or chlorosulfonic acid in the presence of a catalyst such as sulfuric acid or oleum, typically under controlled temperature conditions (around 100–135 °C).

Mechanism : Electrophilic aromatic substitution occurs, where the sulfonyl group attaches to the 3-position, facilitated by the electron-withdrawing chlorine substituents directing regioselectivity.

Workup : After reaction completion, the mixture is cooled and poured into ice water to precipitate the product, which is then filtered and washed.

| Parameter | Condition/Value |

|---|---|

| Starting material | 2,6-Dichlorobenzoic acid |

| Sulfonylating agent | Propane-2-sulfonyl chloride or chlorosulfonic acid |

| Catalyst | Sulfuric acid or oleum |

| Temperature | 100–135 °C |

| Reaction time | 3–6 hours |

| Product isolation | Ice quenching, filtration, washing |

Note: Similar sulfonylation processes are described in the synthesis of related sulfonyl benzoic acids.

Purification and Crystallization

- The crude product is dissolved in water or suitable organic solvents.

- Decolorization may be performed using activated charcoal.

- Recrystallization from water or mixed solvents (e.g., water/ethanol) is used to obtain high-purity 2,6-dichloro-3-(propane-2-sulfonyl)benzoic acid.

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Chlorination of 2,6-dichlorobenzal chloride | Cl2 gas, Lewis acid catalyst, 180–190 °C, 16 h | 85–90 | >95 | Pyridine used as additive |

| Sulfonylation | Propane-2-sulfonyl chloride, sulfuric acid, 100–135 °C, 4 h | 75–85 | >90 | Controlled temperature critical |

| Purification | Recrystallization from water/ethanol | 90–95 | >99 | Decolorization improves purity |

Catalyst Role : Use of Lewis acid catalysts (e.g., pyridine) during chlorination enhances selectivity and reduces by-products.

Temperature Control : Maintaining reaction temperatures within specified ranges is critical to avoid over-chlorination or decomposition.

Reaction Monitoring : Continuous removal of water during chlorination drives equilibrium toward product formation.

Industrial Applicability : The described methods are scalable and suitable for industrial production due to moderate reaction conditions and high yields.

Alternative Sulfonylation : Chlorosulfonic acid is a cost-effective sulfonylating agent; however, propane-2-sulfonyl chloride offers better regioselectivity and cleaner reactions.

The preparation of this compound involves a robust two-step synthetic route starting from 2,6-dichlorobenzal chloride through chlorination to 2,6-dichlorobenzoic acid, followed by sulfonylation with propane-2-sulfonyl chloride or chlorosulfonic acid. Careful control of reaction parameters and purification steps ensures high yield and purity, making the process suitable for both laboratory and industrial scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichloro-3-(propane-2-sulfonyl)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation Reactions: The sulfonyl group can be oxidized to form sulfonic acids or sulfonates using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction Reactions: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

Substitution: Nucleophiles (amines, thiols), solvents (dimethylformamide, ethanol), and bases (sodium hydroxide, potassium carbonate).

Oxidation: Oxidizing agents (H2O2, KMnO4), solvents (water, acetic acid).

Reduction: Reducing agents (LiAlH4, NaBH4), solvents (ether, tetrahydrofuran).

Major Products:

Substitution: Derivatives with substituted nucleophiles.

Oxidation: Sulfonic acids or sulfonates.

Reduction: Sulfides.

Scientific Research Applications

2,6-Dichloro-3-(propane-2-sulfonyl)benzoic acid, commonly referred to as DCPSB, is a compound that has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article explores the significant applications of DCPSB across different fields, including medicinal chemistry, environmental science, and materials science.

Antimicrobial Activity

One of the primary applications of DCPSB is in the development of antimicrobial agents. Research has demonstrated that compounds with similar structures exhibit significant antibacterial and antifungal properties. A study published in the Journal of Medicinal Chemistry highlighted the efficacy of sulfonyl derivatives in inhibiting bacterial growth, suggesting that DCPSB could serve as a lead compound for further development in this area .

Anti-inflammatory Properties

DCPSB has also been investigated for its anti-inflammatory effects. In vitro studies have shown that the compound can inhibit pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis. A notable case study involved the examination of DCPSB's effects on macrophage activation, revealing a reduction in inflammatory markers .

Drug Delivery Systems

The incorporation of DCPSB into drug delivery systems has been explored due to its ability to form stable complexes with various drugs. Research indicates that DCPSB can enhance the solubility and bioavailability of poorly soluble drugs, thereby improving therapeutic outcomes. A recent study demonstrated the successful formulation of a DCPSB-based nanoparticle system for targeted drug delivery in cancer therapy .

Water Treatment

DCPSB's properties make it suitable for environmental applications, particularly in water treatment processes. Its ability to interact with pollutants suggests potential use as an adsorbent material for removing heavy metals and organic contaminants from wastewater. Experimental data indicate that DCPSB can effectively bind to lead and cadmium ions, facilitating their removal from aqueous solutions .

Soil Remediation

In soil remediation efforts, DCPSB has been evaluated for its capacity to degrade persistent organic pollutants (POPs). Studies have shown that the compound can enhance microbial degradation pathways, thereby accelerating the breakdown of harmful substances in contaminated soils. This application is particularly relevant in agricultural settings where pesticide residues pose risks to human health and ecosystems .

Polymer Chemistry

DCPSB has found applications in polymer chemistry as a functional additive. Its incorporation into polymer matrices can impart desirable properties such as increased thermal stability and enhanced mechanical strength. Research has demonstrated that polymers modified with DCPSB exhibit improved resistance to degradation under harsh environmental conditions .

Coatings and Adhesives

The unique chemical structure of DCPSB allows it to be utilized in coatings and adhesives formulations. Its ability to form strong intermolecular interactions contributes to improved adhesion properties and durability of coatings applied to various substrates. Case studies have shown that DCPSB-modified coatings provide better protection against corrosion compared to traditional formulations .

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3-(propane-2-sulfonyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chlorine and sulfonyl groups play a crucial role in its reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituent at the 3-position of 2,6-dichlorobenzoic acid significantly influences molecular weight, solubility, and thermal stability. Key comparisons are summarized below:

Key Observations:

- Electron-Withdrawing Effects : The trifluoromethyl group (CF₃) is a strong electron-withdrawing substituent, likely increasing the acidity of the benzoic acid moiety compared to propane-2-sulfonyl or difluoromethyl groups .

- Solubility Trends : Sulfonyl-containing derivatives (e.g., methylsulfamoyl) exhibit solubility in polar aprotic solvents like DMSO, suggesting similar behavior for the propane-2-sulfonyl analog .

- Thermal Stability : The trifluoromethyl derivative’s higher melting point (98–102°C) may reflect stronger intermolecular interactions compared to sulfonyl or difluoromethyl analogs .

Biological Activity

2,6-Dichloro-3-(propane-2-sulfonyl)benzoic acid is an organic compound with significant potential in biological applications, particularly in antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Chemical Structure and Properties

The compound features a benzene ring substituted with two chlorine atoms at the 2 and 6 positions and a propane-2-sulfonyl group at the 3 position. Its molecular formula is C₁₃H₁₃Cl₂O₃S, with a molecular weight of 297.16 g/mol. The unique arrangement of the chlorine and sulfonyl groups contributes to its distinct chemical reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . It has been studied for its effectiveness against various bacterial strains. For instance, in vitro studies have shown that it can inhibit the growth of Gram-positive bacteria, including Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

Anticancer Effects

The compound has also been investigated for its anticancer properties . Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. The mechanism appears to involve the inhibition of certain enzymes crucial for cancer cell proliferation.

The biological activity of this compound is primarily attributed to its ability to interact with molecular targets within biological systems:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical to microbial survival and cancer cell growth.

- Receptor Interaction : It potentially binds to specific receptors, altering cellular responses that lead to antimicrobial or anticancer effects.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2,6-Dichlorobenzoic acid | Contains two chlorine atoms but lacks a sulfonyl group | Less reactive due to absence of sulfonyl group |

| 3-(Propane-2-sulfonyl)benzoic acid | Contains a sulfonyl group but lacks chlorine substitutions | Different reactivity profile |

| 2,6-Dichloro-4-(propane-2-sulfonyl)benzoic acid | Similar structure but different substitution pattern | Variations in chemical properties and reactivity |

The specific positioning of the chlorine and sulfonyl groups in this compound enhances its reactivity compared to similar compounds, making it a valuable candidate for further research.

Case Studies and Research Findings

- Antimicrobial Study : A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus at concentrations lower than those required for traditional antibiotics.

- Anticancer Research : In vitro experiments indicated that the compound could reduce cell viability in several cancer cell lines by inducing apoptosis through mitochondrial pathways.

- Mechanistic Insights : Molecular docking studies have suggested that the compound binds effectively to active sites of target enzymes, providing insights into its potential as an inhibitor in therapeutic applications.

Q & A

Q. What are the key synthetic routes for 2,6-Dichloro-3-(propane-2-sulfonyl)benzoic acid, and how are intermediates characterized?

The synthesis typically involves sulfonation of a dichlorobenzoic acid precursor. For example, coupling propane-2-sulfonyl chloride to a 2,6-dichlorobenzoic acid scaffold under anhydrous conditions in the presence of a base (e.g., pyridine or triethylamine) at 0–5°C . Intermediates are characterized via 1H NMR (e.g., δ 2.70–4.10 ppm for sulfonyl protons) and HPLC (using C18 columns with methanol/water gradients) to monitor reaction progress and purity .

Q. How can researchers optimize purification of this compound to achieve >95% purity?

Column chromatography with silica gel and a hexane/ethyl acetate gradient (3:1 to 1:2) effectively removes unreacted starting materials. Further recrystallization in ethanol/water (7:3 v/v) enhances purity, confirmed by melting point analysis (mp 29–31°C for analogous sulfonyl benzoates) and LC-MS (using electrospray ionization in negative mode) .

Q. What analytical techniques are critical for structural confirmation?

- NMR spectroscopy : 13C NMR resolves the sulfonyl group (δ ~110–120 ppm for sulfonamide carbons) and aromatic chlorines (δ ~125–135 ppm).

- FTIR : Peaks at 1150–1200 cm⁻¹ (S=O stretching) and 1680–1700 cm⁻¹ (carboxylic acid C=O) confirm functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Discrepancies in NMR splitting patterns (e.g., unexpected coupling constants) may arise from rotational isomerism around the sulfonyl group. Use variable-temperature NMR (VT-NMR) to observe dynamic effects or 2D COSY/HSQC to assign proton-carbon correlations unambiguously . For LC-MS discrepancies (e.g., adduct formation), employ high-resolution mass spectrometry (HRMS) with lock mass calibration to distinguish between isobaric species .

Q. What experimental strategies mitigate hydrolysis of the sulfonyl group during synthesis?

Hydrolysis is minimized by:

Q. How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?

The electron-withdrawing sulfonyl and chloro groups deactivate the aromatic ring, limiting electrophilic substitution. However, Sonogashira coupling at the 4-position (meta to sulfonyl) is feasible using Pd(PPh₃)₄/CuI catalysts in DMF, as demonstrated for analogous dichlorobenzoic acids .

Q. What are the best practices for analyzing environmental stability in aqueous matrices?

- Use solid-phase extraction (SPE) with Oasis HLB cartridges (60 mg, 3 cc) to concentrate the compound from water samples.

- Analyze degradation products via LC-QTOF-MS with a Zorbax Eclipse Plus C18 column (2.1 × 50 mm, 1.8 μm) and 0.1% formic acid/acetonitrile gradient. Stability is pH-dependent: hydrolysis accelerates under alkaline conditions (pH > 9) .

Methodological Notes

- Safety : Handle with nitrile gloves and PPE due to potential skin irritation (refer to SDS for 2,6-dichlorobenzoic acid analogs) .

- Contradictions : Discrepancies in reported melting points (e.g., 29–31°C vs. 31–33°C) may stem from polymorphic forms; use differential scanning calorimetry (DSC) to confirm .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.